molecular formula C11H13NO4S B2715217 N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide CAS No. 1206991-19-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide

Cat. No.: B2715217
CAS No.: 1206991-19-6
M. Wt: 255.29
InChI Key: ZWYHEXHVMIFAHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl, which is a common moiety in many organic compounds . It’s often used in the synthesis of various pharmaceuticals due to its unique chemical properties .

Scientific Research Applications

Catalytic Applications

Rh(I)-Catalyzed C-C Bond Activation

Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo selective C-C bond activation catalyzed by rhodium, producing benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. This process illustrates the compound's utility in constructing complex organic molecules (Chen et al., 2016).

Antimicrobial Applications

Antimycobacterial Agents

Novel sulfonamides, including those derived from benzyl sulfonamides, have been investigated for their antimycobacterial properties. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide showed high potency against Mycobacterium tuberculosis, highlighting the therapeutic potential of sulfonamides in treating tuberculosis infections (Malwal et al., 2012).

Antitumor Activity

Novel Arylsulfonamides as Anticancer Agents

A series of N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides have been synthesized and screened for their cytotoxic activity against various human tumor cell lines, with several compounds demonstrating significant growth inhibitory activity (Brzozowski et al., 2007).

Electrophysiological Activity

N-substituted Imidazolylbenzamides as Selective Class III Agents

The synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, including benzene-sulfonamides, have been explored for their potential as selective class III agents in treating cardiac arrhythmias, showcasing the versatility of sulfonamides in developing new therapeutic agents (Morgan et al., 1990).

Environmental Applications

Green Synthesis of Sulfonamides

The environmentally benign synthesis of carbon-nitrogen bonds, specifically sulfonamides, using a nanostructured catalyst highlights the compound's role in green chemistry and sustainable practices, further emphasizing its versatility in chemical synthesis (Shi et al., 2009).

Future Directions

Given the antitumor activities of related compounds , “N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide” could be a potential candidate for further study in the field of medicinal chemistry. Future work could include the synthesis and characterization of the compound, determination of its physical and chemical properties, and evaluation of its biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9,12H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHEXHVMIFAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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